molecular formula CHF3O3SZn B153704 Zinc trifluoromethanesulfonate CAS No. 54010-75-2

Zinc trifluoromethanesulfonate

Cat. No.: B153704
CAS No.: 54010-75-2
M. Wt: 215.5 g/mol
InChI Key: NGOCMUBXJDDBLB-UHFFFAOYSA-N
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Description

Zinc trifluoromethanesulfonate (Zn(OTf)₂, CAS 54010-75-2), also known as zinc triflate, is a zinc salt derived from trifluoromethanesulfonic acid. Its molecular formula is C₂F₆O₆S₂Zn, with a molecular weight of 363.53 g/mol . The compound typically appears as a white crystalline solid and is highly soluble in polar organic solvents such as acetonitrile, tetrahydrofuran (THF), and dimethylformamide (DMF) .

Zn(OTf)₂ is widely utilized in:

  • Electrochemistry: As an electrolyte in zinc-ion batteries due to its high ionic conductivity and stability across a broad temperature range (−70°C to 150°C) .
  • Catalysis: As a Lewis acid catalyst in organic transformations, including ketal formation and glycosylation reactions, with advantages such as recyclability and minimal equipment corrosion .
  • Coordination Chemistry: To synthesize supramolecular complexes with ligands like terpyridine derivatives and phosphazenes, enabling applications in luminescence and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc trifluoromethanesulfonate can be synthesized through several methods:

Industrial Production Methods: While specific industrial production methods are not extensively documented, the laboratory synthesis methods mentioned above can be scaled up for industrial applications. The choice of solvent and reaction conditions may vary to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Zinc trifluoromethanesulfonate primarily acts as a Lewis acid catalyst and participates in various types of reactions:

Scientific Research Applications

Zinc-Ion Batteries (ZIBs)

Zinc trifluoromethanesulfonate plays a pivotal role in enhancing the performance of zinc-ion batteries. Its incorporation into hydrogel electrolytes significantly improves ionic conductivity and stability, which are crucial for efficient energy transfer during charging and discharging cycles.

  • Hydrogel Electrolytes : When combined with poly(vinyl alcohol), Zn(OTf)₂ creates hydrogels that exhibit exceptional electrochemical performance, leading to enhanced battery efficiency and longevity .
  • Dendrite Mitigation : One of the critical challenges in zinc-ion batteries is the formation of zinc dendrites, which can lead to short circuits. This compound effectively reduces dendrite growth and corrosion of zinc anodes when used in aqueous rechargeable zinc-ion batteries (ARZIBs) .

Case Study: Aqueous Rechargeable Zinc-Ion Batteries

A recent study demonstrated the effectiveness of a separator coated with Zn(OTf)₂ and poly(vinylidene fluoride-hexafluoropropylene) in minimizing adverse reactions associated with zinc anodes. This innovative approach not only mitigated dendrite formation but also extended the operational life of the batteries, showcasing remarkable cyclic stability .

Feature Before Zn(OTf)₂ After Zn(OTf)₂
Dendrite GrowthHighLow
Anode CorrosionSignificantMinimal
Cyclic Stability (Cycles)200500

Applications in Organic Synthesis

This compound is extensively used as a Lewis acid catalyst in organic synthesis, facilitating various reactions including cyclopropanation and polymerization.

Cyclopropanation Reactions

A notable application involves the cyclopropanation of unprotected oxindoles using vinyl diphenyl sulfonium triflate salt mediated by Zn(OTf)₂. This reaction proceeds under mild conditions and yields high conversions with broad functional group tolerability .

  • Case Study : The cyclopropanation of Ropinirole (a dopamine agonist) yielded an impressive 85% conversion rate under standard conditions, demonstrating the utility of Zn(OTf)₂ in late-stage functionalization of complex molecules .
Substrate Yield (%) Conditions
Ropinirole85Ambient conditions
Ziprasidone95Mild base-free conditions
PF562271>90Standard catalytic conditions

Future Prospects

The ongoing research into the applications of this compound indicates a promising future, particularly in energy storage technologies. The self-healing properties observed in battery components containing this compound suggest potential for sustainable energy solutions, enhancing battery longevity and efficiency .

Mechanism of Action

Zinc trifluoromethanesulfonate functions as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from nucleophiles. This property makes it effective in catalyzing nucleophilic addition and aldol reactions. In battery technology, it enhances the ionic conductivity and stability of electrolytes, contributing to improved battery performance .

Comparison with Similar Compounds

Zinc Sulfate (ZnSO₄)

Property Zn(OTf)₂ ZnSO₄
Solubility in H₂O High (organic solvents) Very high (aqueous)
Electrochemical Use Non-alkaline electrolytes (stable Zn²⁺ cycling) Limited to aqueous systems (prone to dendrites)
Thermal Stability Stable up to 150°C Decomposes above 100°C
Catalytic Activity Superior in organic reactions due to strong Lewis acidity Less effective in non-aqueous media

Zn(OTf)₂ outperforms ZnSO₄ in non-aqueous battery electrolytes, enabling reversible Zn²⁺ plating/stripping with Coulombic efficiencies >99% . In contrast, ZnSO₄-based aqueous electrolytes suffer from hydrogen evolution and pH instability .

Zinc Perchlorate (Zn(ClO₄)₂)

Property Zn(OTf)₂ Zn(ClO₄)₂
Oxidizing Power Non-oxidizing Strong oxidizer (hazardous)
Safety Low corrosion Explosive risks
Application Scope Broad (batteries, catalysis) Restricted due to safety concerns

Zn(OTf)₂ is preferred in catalytic applications where safety and recyclability are critical. For example, in synthesizing butanone-glycol ketal, Zn(OTf)₂ achieves >90% yield with negligible side reactions, whereas Zn(ClO₄)₂ requires stringent safety protocols .

Zinc Iodide (ZnI₂)

Property Zn(OTf)₂ ZnI₂
Redox Activity No redox mediation Acts as a redox mediator
Battery Performance 120 cycles (Li–CO₂ cells) 125 cycles (similar)
Cost Moderate Lower

In Li–CO₂ batteries, Zn(OTf)₂ and ZnI₂ show comparable cycle life (~120 cycles). However, Zn(OTf)₂ operates without iodide’s redox mediation, simplifying electrolyte chemistry .

Zinc Trifluoroacetate (Zn(OOCCF₃)₂)

Property Zn(OTf)₂ Zn(OOCCF₃)₂
Anion Stability Triflate (stable) Trifluoroacetate (hydrolysis-prone)
Solar Cell Efficiency 18.5% (PCE) 17.2% (PCE)

In perovskite solar cells, Zn(OTf)₂ enhances power conversion efficiency (PCE) by 1.3% compared to Zn(OOCCF₃)₂, attributed to triflate’s superior charge-carrier passivation .

Key Research Findings

Battery Electrolytes : Zn(OTf)₂ in DMF enables zinc batteries to operate at −70°C with 95% capacity retention after 500 cycles .

Catalysis : Loaded on mesoporous silica, Zn(OTf)₂ achieves 98% yield in ketal synthesis, reusable for 5 cycles without activity loss .

Coordination Chemistry : Zn(OTf)₂ forms luminescent complexes with silylated-terpyridine ligands, exhibiting strong blue emission (λₑₘ = 450 nm) .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Zn(OTf)₂ critical for experimental design?

Zn(OTf)₂ is a Lewis acid catalyst with high thermal stability and solubility in polar solvents (e.g., acetonitrile, THF). Key properties include:

  • Molecular weight : 363.51 g/mol .
  • Hygroscopicity : Requires storage in anhydrous conditions to prevent hydrolysis.
  • Coordination behavior : The triflate anion (CF₃SO₃⁻) is weakly coordinating, enabling efficient metal-ion dissociation in catalytic systems .
    Methodological Insight : Prior to use, characterize purity via elemental analysis or NMR. For electrochemical applications, pre-dry Zn(OTf)₂ under vacuum to remove moisture .

Q. How is Zn(OTf)₂ typically employed in electrolyte preparation for zinc-ion batteries?

Zn(OTf)₂ is dissolved in anhydrous solvents (e.g., acetonitrile) to create electrolytes with high ionic conductivity. A standard protocol includes:

  • Concentration : 1–2 M Zn(OTf)₂ in acetonitrile .
  • Additives : Vanadium pentoxide (V₂O₅) or carbonates to stabilize Zn²⁺ deposition .
    Data Example : In studies using Zn foil anodes, 1 M Zn(OTf)₂ in acetonitrile achieved Coulombic efficiencies >99% over 500 cycles .

Q. What spectroscopic methods are used to confirm Zn(OTf)₂ coordination in synthetic chemistry?

  • ¹H/¹³C NMR : Monitor ligand exchange in catalytic reactions (e.g., triflate dissociation in THF) .
  • X-ray Diffraction (XRD) : Resolve crystal structures of Zn(OTf)₂ complexes (e.g., ionic cocrystals with pharmaceuticals) .
  • FT-IR : Identify triflate anion vibrations (∼1260 cm⁻¹ for S=O stretching) .

Advanced Research Questions

Q. How does Zn(OTf)₂ compare to other zinc salts (e.g., ZnSO₄, ZnCl₂) in stabilizing zinc anodes?

Zn(OTf)₂ outperforms traditional salts due to:

  • Reduced dendrite formation : The weakly coordinating triflate anion promotes uniform Zn²⁺ plating .
  • Low-temperature performance : Zn(OTf)₂-based gel-electrolytes retain >90% capacity at -20°C, unlike ZnSO₄ .
    Methodological Challenge : Optimize electrolyte concentration and solvent choice (e.g., acetonitrile vs. aqueous blends) to balance conductivity and anode stability .

Q. What strategies mitigate contradictions in reported catalytic efficiencies of Zn(OTf)₂?

Discrepancies arise from:

  • Purity variations : Use ≥97.5% purity (verified by ICP-MS) to minimize impurity-driven side reactions .
  • Solvent effects : Polar aprotic solvents (e.g., THF) enhance Lewis acidity, while protic solvents deactivate the catalyst .
    Case Study : In asymmetric Friedel-Crafts alkylation, 10 mol% Zn(OTf)₂ in dichloromethane yielded 85% enantiomeric excess (ee), compared to 60% ee in methanol .

Q. How can Zn(OTf)₂ be utilized in pharmaceutical cocrystal engineering?

Zn(OTf)₂ forms ionic cocrystals with APIs (e.g., 6-mercaptopurine) via single-crystal-to-single-crystal transformations:

  • Stoichiometry : 1:1 molar ratio of Zn(OTf)₂ to API in ethanol/water .
  • Characterization : XRD confirms coordination geometry; DSC assesses thermal stability .

Q. What advanced techniques address Zn(OTf)₂’s limitations in non-aqueous electrochemistry?

  • Additive Engineering : Introduce polymers (e.g., polyamide) to suppress Zn²⁺ dendrites .
  • Hybrid Electrolytes : Blend Zn(OTf)₂ with ionic liquids (e.g., [Bmpyr][OTf]) to enhance low-temperature performance .

Properties

CAS No.

54010-75-2

Molecular Formula

CHF3O3SZn

Molecular Weight

215.5 g/mol

IUPAC Name

trifluoromethanesulfonic acid;zinc

InChI

InChI=1S/CHF3O3S.Zn/c2-1(3,4)8(5,6)7;/h(H,5,6,7);

InChI Key

NGOCMUBXJDDBLB-UHFFFAOYSA-N

SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Zn+2]

Canonical SMILES

C(F)(F)(F)S(=O)(=O)O.[Zn]

Key on ui other cas no.

54010-75-2

Pictograms

Corrosive

Related CAS

1493-13-6 (Parent)

Synonyms

AgOTf cpd
Al(OTf)3
aluminum triflate
As(otf)2
cerium triflate
Cu(OTf)2
cupric trifluoromethanesulfonate
Eu(OTf)3
In(OTf)3
indium triflate
mercury(II) trifluoromethanesulfonate
samarium triflate
silver triflate
silver trifluoromethanesulfonate
TFMSA cpd
triflic acid
trifluoromethanesulfonate
trifluoromethanesulfonic acid
trifluoromethanesulfonic acid, aluminum salt
trifluoromethanesulfonic acid, barium salt
trifluoromethanesulfonic acid, cerium (+3) salt
trifluoromethanesulfonic acid, cupric salt
trifluoromethanesulfonic acid, indium salt
trifluoromethanesulfonic acid, lanthanum (+3) salt
trifluoromethanesulfonic acid, lithium salt
trifluoromethanesulfonic acid, samarium salt
trifluoromethanesulfonic acid, silver (+1) salt
trifluoromethanesulfonic acid, zinc salt
zinc triflate

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.5 g of zinc powder and 70 ml of water are introduced with stirring into a 250 ml glass flask. The suspension obtained is brought to 80° C., then 22.2 ml of an aqueous solution of 0.57N triflic acid is added drop by drop. This mixture is maintained with stirring at 80° C. for 2 hours, then at ambient temperature for 48 hours. The zinc triflate obtained may then be isolated by eliminating the excess zinc by filtration and evaporating the water at 100° C. under atmospheric pressure. In this way, one recovers 3 g of zinc triflate, having the formula Zn(CF3SO3)2, in the form of a white powder.
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
22.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
zinc triflate

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Zinc trifluoromethanesulfonate
Zinc trifluoromethanesulfonate
Zinc trifluoromethanesulfonate

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